![molecular formula C14H9Cl5N2O2 B2655376 2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide CAS No. 338784-23-9](/img/structure/B2655376.png)
2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide
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Description
2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide is a useful research compound. Its molecular formula is C14H9Cl5N2O2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
- The compound's interaction with tautomeric amidines and various derivatives, such as pyrimidine and piperidone, has been studied. The structure of resultant compounds like potassium ferrocenyl(hexahydro)pyrimidoxides has been elucidated through methods like IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis (Klimova et al., 2013).
Synthesis and Radiopharmaceutical Applications
- Research on chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and dichloroacetamide safener ([2, 2-dimethyl-3H]R-29148) indicates their use in studies on metabolism and mode of action. These compounds are synthesized for high specific activity in metabolic studies (Latli & Casida, 1995).
Molecular Rearrangement and Synthesis
- The compound is involved in rearrangement reactions, where it interacts with acyl chlorides and triethylamine to produce pyridin-4-yl α-substituted acetamide products. This process involves a presumed N-acylated intermediate reacting intramolecularly via nucleophilic aromatic substitution (Getlik et al., 2013).
Oxidation and Chemical Reactivity
- Studies on oxidation reactivity channels for related compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides have been conducted. These studies investigate the chemical oxidation of these compounds with peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to various products characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).
properties
IUPAC Name |
2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5N2O2/c15-9-3-1-4-10(16)8(9)7-21-6-2-5-11(12(21)22)20-13(23)14(17,18)19/h1-6H,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFIKRUCPCRRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide |
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